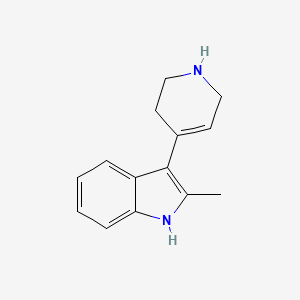

2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

Descripción general

Descripción

The compound 2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is a heterocyclic molecule that has been studied for its potential as a 5-HT6 receptor agonist. This receptor is a target for the development of novel therapeutic agents for various neurological disorders. The compound is part of a series of 2-alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles that have been synthesized and evaluated for their activity on the 5-HT6 receptor, with one of the most potent agonists being a derivative with a 5-chloro substituent .

Synthesis Analysis

The synthesis of these compounds involves the preparation of 2-alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles using various chemical reactions. The most potent agonist mentioned, with a 5-chloro substituent, was synthesized and showed significant activity in binding assays and functional assays measuring the production of cyclic AMP . Parallel synthesis techniques have been employed to prepare a series of related compounds, indicating a methodical approach to exploring the structure-activity relationships of these molecules .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of an indole core, which is a common structural motif in many pharmacologically active molecules. The indole core is substituted at the 2-position with an alkyl group and at the 3-position with a tetrahydropyridinyl group. The specific arrangement of these groups is crucial for the interaction with the 5-HT6 receptor. NMR investigations have provided insights into the structure of related tricyclic hetarenes, which can be informative for understanding the conformational preferences of these molecules .

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by the indole and tetrahydropyridinyl moieties. For instance, the N1-arylsulfonyl derivatives of these compounds have been designed and synthesized, showing high affinity for the 5-HT6 receptor and the ability to antagonize the production of adenylate cyclase at sub-nanomolar concentrations . This suggests that modifications at the N1 position of the indole ring can significantly alter the biological activity of these molecules.

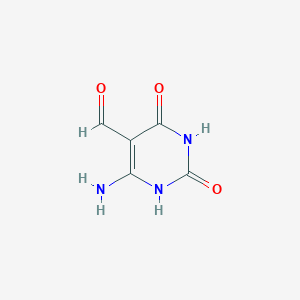

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as their electrochemical properties, have been studied to understand their behavior in biological systems. For example, the oxidizability of related compounds, such as 1-methyl-1,2,3,4-tetrahydropyrimido[1,2-a]indole-10-carboxaldehyde, has been investigated through electrochemical studies and X-ray crystallography. These studies help to elucidate the factors that influence the stability and reactivity of the indole derivatives, which is important for their potential therapeutic applications .

Aplicaciones Científicas De Investigación

5-HT6 Receptor Agonism

A significant application of 2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole derivatives is their activity as 5-HT6 receptor agonists. Mattsson et al. (2005) found that certain derivatives, especially those with a chloro-substituent, showed potent agonist properties, demonstrating an IC50=7.4 nM in 3H-LSD binding and an EC50=1.0 nM in cyclic AMP production assays (Mattsson et al., 2005). This indicates their potential in modulating neurological pathways.

Structural Activity Relationship Studies

Further investigation into the structure-activity relationship of these compounds, as conducted by Mattsson et al. (2013), revealed that substituents at various positions on the indole ring significantly influence both the affinity at 5-HT6 receptors and the intrinsic activity, leading to different agonistic profiles (Mattsson et al., 2013). This research is critical for designing more effective and selective agonists.

Potential in Antipsychotic Drug Development

The derivatives of this compound have been studied for their potential use in antipsychotic medications. Bartyzel et al. (2021) performed a detailed structural characterization of four compounds reported as potential antipsychotics, revealing insights into their interaction with dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors (Bartyzel et al., 2021).

Antitumor Activities

Nguyen et al. (1990) explored the antitumor activities of certain indole derivatives, finding that 1-[[3-(Dialkylamino)propyl]-amino]-4-methyl-9-hydroxy-5H-pyrido[4,3-b]benzo[e]indoles demonstrated promising results as antineoplastic agents (Nguyen et al., 1990).

Applications in Corrosion Inhibition

Another fascinating application is in the field of corrosion inhibition. Verma et al. (2016) studied the influence of 3-amino alkylated indoles, similar in structure to this compound, on mild steel corrosion in acidic conditions. Their results showed that these compounds significantly inhibited corrosion, highlighting their potential as protective agents in industrial settings (Verma et al., 2016).

Mecanismo De Acción

Target of Action

Related compounds have shown promising neuroprotective and anti-inflammatory properties . These compounds have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Mode of Action

Related compounds have shown to interact favorably with active residues of atf4 and nf-kb proteins . These interactions could potentially lead to the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .

Biochemical Pathways

Related compounds have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway . These pathways play crucial roles in neuroprotection and anti-inflammatory responses.

Result of Action

Related compounds have shown significant anti-neuroinflammatory properties and promising neuroprotective activity . These compounds have been observed to reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .

Propiedades

IUPAC Name |

2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c1-10-14(11-6-8-15-9-7-11)12-4-2-3-5-13(12)16-10/h2-6,15-16H,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLVLNPGKFHWCCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C3=CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60390550 | |

| Record name | 2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

84461-65-4 | |

| Record name | 2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

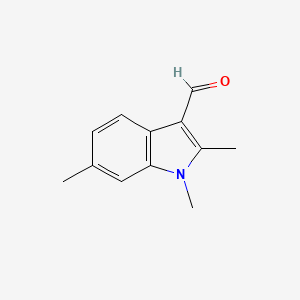

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

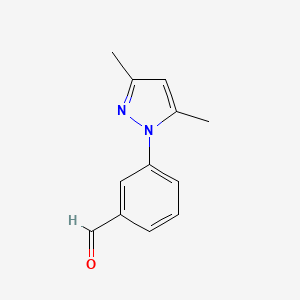

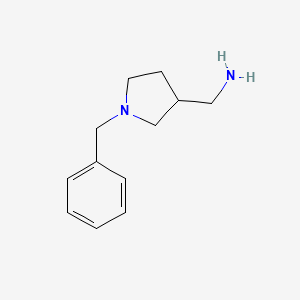

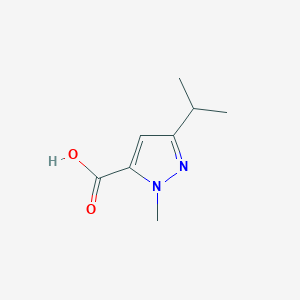

Feasible Synthetic Routes

Q & A

Q1: What is the main research focus of the paper "Structure-activity relationship of 5-chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole analogues as 5-HT(6) receptor agonists"?

A1: The paper investigates how structural modifications to the core structure of 5-chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, a known 5-HT6 receptor agonist, impact its interaction with the 5-HT6 receptor. [] The researchers synthesized a series of analogues with various substituents on the indole and tetrahydropyridine rings. By evaluating the binding affinity and functional activity of these analogues, they aimed to identify structural features crucial for potent and selective 5-HT6 receptor agonism. This information is valuable for developing new drug candidates targeting the 5-HT6 receptor for potential therapeutic applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-ethyl-5-[1-(4-ethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274613.png)